molecular formula C10H16Cl2N2 B1305737 (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride CAS No. 140845-50-7

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride

Cat. No.: B1305737
CAS No.: 140845-50-7
M. Wt: 235.15 g/mol
InChI Key: IYQJSFFKBVSPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The tetrahydroisoquinoline scaffold is found in various natural products and synthetic analogs, making it a significant structure in drug discovery and development .

Biochemical Analysis

Biochemical Properties

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin in the brain . Additionally, it has been found to interact with dopamine receptors, influencing their activity and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . It also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . The compound also interacts with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing neurotransmitter levels and improving behavioral outcomes in models of depression . At higher doses, the compound can have toxic effects, including neurotoxicity and adverse behavioral changes . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . The compound also influences metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride typically involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or ketone. This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized . Common reagents used in this synthesis include formaldehyde and various amines under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Pictet-Spengler reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality this compound .

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interact with DNA . The compound’s effects are mediated through pathways involving neurotransmitter systems, oxidative stress, and cellular signaling .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQJSFFKBVSPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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